1-[7-Amino-5-phenyl-2-(pyridin-3-yl)imidazo[1,5-b]pyridazin-3-yl]ethanone
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Overview
Description
1-[7-Amino-5-phenyl-2-(3-pyridyl)imidazo[1,5-b]pyridazin-3-yl]-1-ethanone is a complex heterocyclic compound. It features an imidazo[1,5-b]pyridazine core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of amino, phenyl, and pyridyl groups further enhances its chemical reactivity and biological relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-amino-5-phenyl-2-(3-pyridyl)imidazo[1,5-b]pyridazin-3-yl]-1-ethanone typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often include the use of solvents like dimethylformamide or acetonitrile, and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time. The use of automated reactors and real-time monitoring systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[7-Amino-5-phenyl-2-(3-pyridyl)imidazo[1,5-b]pyridazin-3-yl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and phenyl groups can participate in substitution reactions, often facilitated by catalysts or under acidic/basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, acids, bases, and transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-[7-Amino-5-phenyl-2-(3-pyridyl)imidazo[1,5-b]pyridazin-3-yl]-1-ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[7-amino-5-phenyl-2-(3-pyridyl)imidazo[1,5-b]pyridazin-3-yl]-1-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Indole Derivatives: Possess a wide range of biological activities and are structurally related to the imidazo[1,5-b]pyridazine core.
Uniqueness
1-[7-Amino-5-phenyl-2-(3-pyridyl)imidazo[1,5-b]pyridazin-3-yl]-1-ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of amino, phenyl, and pyridyl groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C19H15N5O |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-(7-amino-5-phenyl-2-pyridin-3-ylimidazo[1,5-b]pyridazin-3-yl)ethanone |
InChI |
InChI=1S/C19H15N5O/c1-12(25)15-10-16-18(13-6-3-2-4-7-13)22-19(20)24(16)23-17(15)14-8-5-9-21-11-14/h2-11H,1H3,(H2,20,22) |
InChI Key |
IRUWBSNAIJQSOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N=C(N2N=C1C3=CN=CC=C3)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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